

Commercial Production of Chlorotrifluoroethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chlorotrifluoroethylene	
Cat. No.:	B104687	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrifluoroethylene (CTFE), a versatile fluorinated monomer, is a critical building block in the synthesis of high-performance polymers such as polychlorotrifluoroethylene (PCTFE) and ethylene chlorotrifluoroethylene (ECTFE). These polymers are indispensable in a multitude of applications within the pharmaceutical, chemical, and electronics industries due to their exceptional chemical resistance, thermal stability, and low gas permeability. This technical guide provides an in-depth overview of the core commercial methodologies for the production of chlorotrifluoroethylene, with a focus on zinc-mediated dechlorination, catalytic hydrogenation, and oxyhydrochlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate a comprehensive understanding for research, development, and scale-up activities.

Zinc-Mediated Dechlorination of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

The reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder in a suitable solvent is a well-established and prevalent method for the commercial production of **chlorotrifluoroethylene**.[1] This process offers high yields and selectivity.

Experimental Protocol: Continuous Process

This protocol outlines a continuous process for the production of CTFE using a series of stirred tank reactors.[1]

Materials:

- 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
- Zinc powder (particle size ≤ 100 μm)[1]
- Methanol (anhydrous)

Equipment:

- A series of two to three stirred tank reactors connected by overflow pipes[1]
- Feed pumps for CFC-113 and zinc-methanol slurry
- Reflux condensers for each reactor
- · Temperature and pressure control systems for each reactor
- Product collection and purification train (including washing, drying, and distillation)

Procedure:

- Reactor Preparation: Initially, each stirred tank reactor is charged with a reaction liquid, which is a mixture of zinc powder, zinc chloride, and methanol. This can be prepared by a preliminary reaction of CFC-113 with a zinc powder slurry in methanol.[1]
- Process Initiation:
 - Continuously feed a slurry of zinc powder in methanol to the first reactor. The weight ratio
 of zinc powder to methanol is maintained between 1:1 and 1:4.[1]
 - Simultaneously, continuously feed CFC-113 into each reactor.[1]
- Reaction Conditions:
 - Maintain the temperature in each reactor within the range of 70°C to 120°C.[1]

- Control the pressure in each reactor between 0 and 8 kg/cm² (gauge pressure).[1]
- Reaction Progression: The reaction mixture overflows from the first reactor into the subsequent reactors in the series. The molar ratio of the by-product zinc chloride to unreacted zinc increases progressively through the reactor train.[1]
- Product Collection:
 - Continuously discharge the gaseous chlorotrifluoroethylene product from each reactor.
 [1]
 - Pass the crude CTFE through a refining station for purification.
- By-product Removal: Continuously discharge the slurry containing unreacted zinc powder and zinc chloride in methanol from the final reactor for recovery of methanol and zinc chloride.[1]

Purification of Crude CTFE:

- Washing: The crude CTFE gas stream is washed with water to remove any entrained alcohol (methanol or ethanol).[2]
- Drying: The washed gas is then passed through a drying agent, such as molecular sieves, to remove water.[2]
- Distillation: The dried CTFE is then distilled under pressure to achieve high purity.[2] The purity of the crude CTFE before purification is typically 90% or higher, with major impurities being unreacted CFC-113, 1,2-dichloro-1,1,2-trifluoroethane, and trifluoroethylene.[1]

Quantitative Data

Parameter	Value	Reference
Reactants		
Starting Material	1,1,2-Trichloro-1,2,2- trifluoroethane (CFC-113)	[1]
Reagent	Zinc Powder (particle size ≤ 100 µm)	[1]
Solvent	Methanol	[1]
Reaction Conditions		
Temperature	70 - 120 °C	[1]
Pressure	0 - 8 kg/cm ² (gauge)	[1]
Zinc Powder to Methanol Ratio (w/w)	1:1 to 1:4	[1]
Product Information		
Crude Product Purity	≥ 90%	[1]
Major Impurities	CFC-113, 1,2-dichloro-1,1,2- trifluoroethane, trifluoroethylene	[1]

Process Diagram

Caption: Continuous production of CTFE via zinc-mediated dechlorination.

Catalytic Hydrogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

Catalytic hydrogenation, also known as hydrodechlorination, presents an alternative, environmentally benign route to **chlorotrifluoroethylene**, avoiding the use of stoichiometric metal reductants.[3] This process typically employs a supported noble metal catalyst in a gasphase reaction.

Experimental Protocol: Gas-Phase Catalytic Hydrogenation

This protocol describes a general procedure for the gas-phase hydrodechlorination of CFC-113 using a supported palladium catalyst.

Materials:

- 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
- Hydrogen gas (H₂)
- Inert gas (e.g., Nitrogen or Argon)
- Supported palladium catalyst (e.g., Pd on activated carbon, Pd/C)

Equipment:

- Fixed-bed flow reactor (e.g., quartz or stainless steel tube)
- Tube furnace with temperature controller
- · Mass flow controllers for gases
- Syringe pump for liquid CFC-113 feed
- Vaporizer/preheater for CFC-113
- Condenser/cold trap for product collection
- Gas chromatograph (GC) for analysis

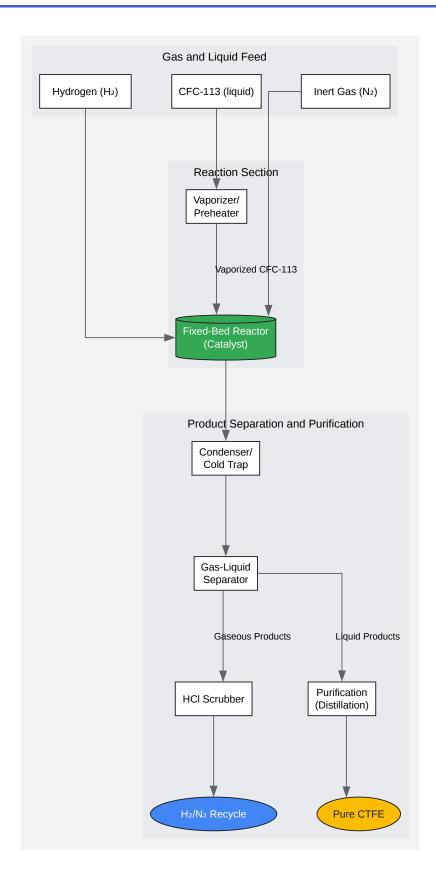
Catalyst Preparation (Example: Wet Impregnation of Pd/C):

- Dry the activated carbon support at 110°C for 24 hours.
- Prepare a solution of a palladium precursor (e.g., palladium chloride or palladium nitrate) in an appropriate solvent (e.g., dilute HCl or deionized water).

- Impregnate the dried support with the palladium precursor solution.
- Dry the impregnated support at 120°C for several hours.
- Calcine the dried material in an inert atmosphere at a temperature typically between 300-500°C.
- Reduce the calcined catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 200-400°C) to form the active palladium metal catalyst.

Procedure:

- Catalyst Loading: Pack a known amount of the prepared catalyst into the fixed-bed reactor, securing it with quartz wool plugs.
- Catalyst Activation (In-situ Reduction): Heat the catalyst bed to the desired reduction temperature under a flow of inert gas. Then, introduce a flow of hydrogen gas for a specified period to ensure complete reduction of the palladium precursor to metallic palladium.
- Reaction Initiation:
 - Adjust the reactor temperature to the desired reaction temperature (e.g., 180°C).[3]
 - Set the flow rates of hydrogen and inert gas using the mass flow controllers.
 - Introduce CFC-113 into the preheater/vaporizer at a controlled rate using a syringe pump.
 - Mix the vaporized CFC-113 with the hydrogen and inert gas stream before it enters the reactor.
- · Reaction Conditions:
 - Maintain the desired reaction temperature (e.g., 180°C).[3]
 - Control the molar ratio of H₂ to CFC-113 (e.g., 3:1).[3]
 - Adjust the total flow rate to achieve the desired contact time (e.g., 5 seconds).


- Product Collection and Analysis:
 - Pass the reactor effluent through a condenser or cold trap to collect the liquid products.
 - Analyze the gaseous and liquid products using a gas chromatograph to determine the conversion of CFC-113 and the selectivity to CTFE.

Ouantitative Data

Parameter	Pd-Cu-Fe/AC Catalyst	Ni/SiO₂ Catalyst	Reference
Reaction Conditions			
Temperature	180 °C	450 °C	[3][4]
H ₂ /CFC-113 Molar Ratio	3:1	3:1	[3][4]
Contact Time (C.T.)	5 s	Not specified	[3]
Space Velocity (SV)	Not specified	100 - 20,000 hr ⁻¹	[5]
Performance			
CFC-113 Conversion	98.5%	100%	[3][4]
CTFE Selectivity	92.6%	95.8%	[3][4]

Process Diagram

Click to download full resolution via product page

Caption: Gas-phase catalytic hydrogenation of CFC-113 to CTFE.

Oxyhydrochlorination Process

The oxyhydrochlorination process offers a route to CTFE that can be integrated with other chemical processes, particularly those that produce hydrogen chloride as a byproduct. In this process, ethylene acts as a chlorine acceptor.

Experimental Protocol: Vapor-Phase Oxyhydrochlorination

This protocol provides a general outline for the vapor-phase oxyhydrochlorination process for CTFE production.

Materials:

- 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
- Ethylene (C₂H₄)
- Hydrogen Chloride (HCl)
- Oxygen (O₂) or Air
- Catalyst: Copper chloride and an alkali metal chloride (e.g., potassium chloride) supported on a molecular sieve.

Equipment:

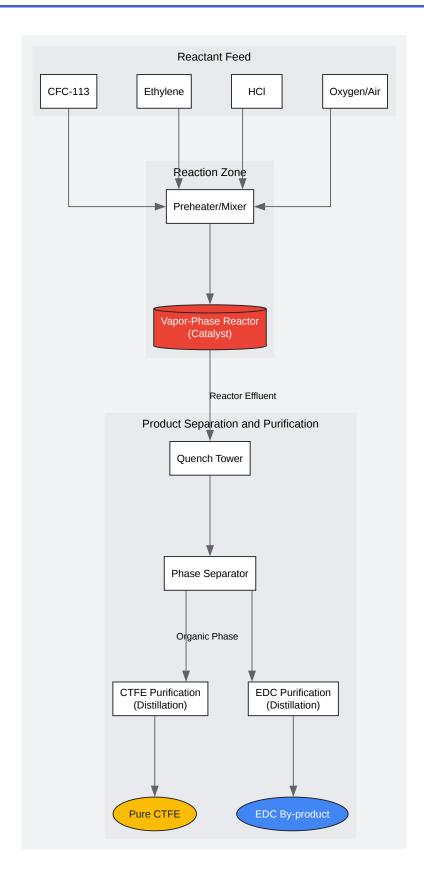
- Vapor-phase flow reactor
- Furnace with temperature control
- · Mass flow controllers for gaseous reactants
- Feed system for CFC-113
- · Product condensation and collection system
- Analytical instrumentation (e.g., GC-MS)

Catalyst Preparation:

- Prepare a eutectic mixture of copper chloride and an alkali metal chloride.
- Fuse the molten salt mixture with the molecular sieve support.
- Cool and wash the resulting material to remove any free ions.
- Dry the catalyst thoroughly before use.

Procedure:

- Catalyst Loading: Place the prepared catalyst in the vapor-phase flow reactor.
- Reaction Initiation:
 - Heat the reactor to the desired reaction temperature (350°C to 525°C).
 - Introduce a gaseous mixture of CFC-113, ethylene, hydrogen chloride, and oxygen into the reactor at controlled flow rates.
- Reaction Conditions:
 - Maintain the reaction temperature in the range of 350°C to 525°C.
 - The contact time of the reactants with the catalyst is typically between 0.1 and 30 seconds.
 - The molar ratio of the reactants is a critical parameter to control the reaction selectivity.
- Product Recovery:
 - Cool the reactor effluent to condense the products, including CTFE and ethylene dichloride (EDC).
 - Separate the desired CTFE product from the byproducts and unreacted starting materials through distillation and other purification techniques.



Quantitative Data

Parameter	Value	Reference
Reactants		
Starting Materials	CFC-113, Ethylene, HCl, Oxygen	
Catalyst	Copper chloride and alkali metal chloride on molecular sieve	
Reaction Conditions		_
Temperature	350 - 525 °C	_
Contact Time	0.1 - 30 seconds	_
Product Information		
Primary Products	Chlorotrifluoroethylene (CTFE), Ethylene Dichloride (EDC)	

Process Diagram

Click to download full resolution via product page

Caption: Oxyhydrochlorination process for the co-production of CTFE and EDC.

Conclusion

The commercial production of **chlorotrifluoroethylene** is dominated by the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). While the zinc-mediated process is a mature and high-yielding technology, catalytic hydrogenation and oxyhydrochlorination offer more environmentally sustainable and potentially integrated manufacturing routes. The choice of a specific production method depends on various factors, including raw material availability, energy costs, capital investment, and environmental regulations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis and application of this important fluoromonomer. Further research into novel and more efficient catalytic systems continues to be an active area of development, promising further improvements in the production of **chlorotrifluoroethylene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US5124494A Continuous process for preparing chlorotrifluoroethylene Google Patents [patents.google.com]
- 2. Chlorotrifluoroethylene synthesis chemicalbook [chemicalbook.com]
- 3. A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions -Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. EP0416615B1 Process for preparing chlorotrifluoroethylene Google Patents [patents.google.com]
- To cite this document: BenchChem. [Commercial Production of Chlorotrifluoroethylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104687#commercial-production-methods-of-chlorotrifluoroethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com